

Application Note: Strategic Utilization of 3-Iodo-N,N-Dimethylbenzamide

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Compound of Interest

Compound Name: 3-iodo-N,N-dimethylbenzamide

CAS No.: 91506-06-8

Cat. No.: B3043764

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Abstract

3-Iodo-N,N-dimethylbenzamide (IDMB) serves as a versatile bifunctional building block in medicinal chemistry. Its structure combines a stable, solubility-enhancing dimethylamide motif with a reactive aryl iodide "handle" at the meta-position. This configuration allows for orthogonal functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) while maintaining a physicochemical profile suitable for CNS-penetrant drug design. Furthermore, IDMB acts as a primary model substrate for validating novel radioiodination catalysts (e.g., for ¹²³I/¹²⁵I labeling) before their application to complex biological vectors.

Module 1: Medicinal Chemistry Utility (Synthetic Scaffold)

1.1 The "Meta-Iodo" Advantage

In Structure-Activity Relationship (SAR) studies, the 3-position (meta) of the benzamide ring is a strategic vector for extending molecular shape without disrupting the primary amide binding interactions.

- **Electronic Effects:** The electron-withdrawing amide group at C1 activates the C3-iodine bond for oxidative addition to Pd(0), facilitating rapid cross-coupling.
- **Solubility Modulation:** The N,N-dimethyl group prevents the formation of intermolecular hydrogen bond networks (common in primary amides), significantly improving solubility in organic solvents (DCM, THF) and lowering the melting point for easier handling.

1.2 Functionalization Pathways

IDMB is transformed into complex bioactive scaffolds via the following pathways:

Reaction Type	Target Motif	Application Example
Suzuki-Miyaura	Biaryls / Heterobiaryls	Kinase inhibitors, biphenyl pharmacophores.
Sonogashira	Aryl-Alkynes	Rigid linkers for PROTACs or molecular glues.
Heck Reaction	Styrenyl derivatives	Introduction of Michael acceptors (covalent inhibitors).
Buchwald-Hartwig	Aryl-Amines	Synthesis of aniline derivatives for subsequent cyclization.

Module 2: Radiopharmaceutical Applications

2.1 Model Substrate for Labeling Optimization

Before committing expensive precursors (e.g., peptides, antibodies) to radioiodination, radiochemists use IDMB to optimize reaction conditions. Its lipophilicity allows for easy monitoring via HPLC (UV vs. Radiometric detection).

2.2 Melanoma Tracer Development (Context)

While IDMB lacks the alkyl-amine side chain required for lysosomal trapping (the mechanism for melanin binding in melanoma), it serves as the lipophilic control or the starting core for synthesizing N-alkylated variants.

- **Tracer:** N-(2-diethylaminoethyl)-4-iodobenzamide (BZA).

- Core Scaffold: **3-iodo-N,N-dimethylbenzamide** (used to test iodine stability in vivo).

Module 3: Experimental Protocols

Protocol A: Synthesis of **3-Iodo-N,N-dimethylbenzamide**

For the generation of non-radioactive reference standards.

Reagents: 3-Iodobenzoic acid, Thionyl chloride (SOCl₂), Dimethylamine (2.0 M in THF), Triethylamine (TEA), DCM.

- Activation: Dissolve 3-iodobenzoic acid (1.0 eq) in dry DCM. Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
- Evaporation: Remove solvent and excess SOCl₂ under vacuum to yield 3-iodobenzoyl chloride (crude oil).
- Coupling: Redissolve the acid chloride in dry DCM (0 °C). Slowly add Dimethylamine (2.5 eq) and TEA (1.5 eq).
- Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove excess amine), then sat. NaHCO₃. Dry over MgSO₄.^{[1][2]}
- Purification: Silica gel chromatography (Hexane/EtOAc 3:1).
 - Yield Expectation: >85%.^{[1][2][3]}
 - Appearance: White to off-white solid/oil.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

To convert IDMB into a biaryl scaffold.

Reagents: IDMB (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).

- Setup: Charge a microwave vial with IDMB, boronic acid, base, and catalyst.
- Solvent: Add degassed Dioxane/Water.^[3] Seal and purge with Nitrogen.^[3]

- Reaction: Heat at 90 °C for 4 hours (or 120 °C for 30 min in microwave).
- Isolation: Filter through Celite, dilute with EtOAc, wash with brine. Concentrate.
- Validation: Verify product via LC-MS (loss of Iodine pattern, appearance of biaryl mass).

Protocol C: Radioiodination (Halogen Exchange)

Method for labeling with Iodine-125 or Iodine-123.

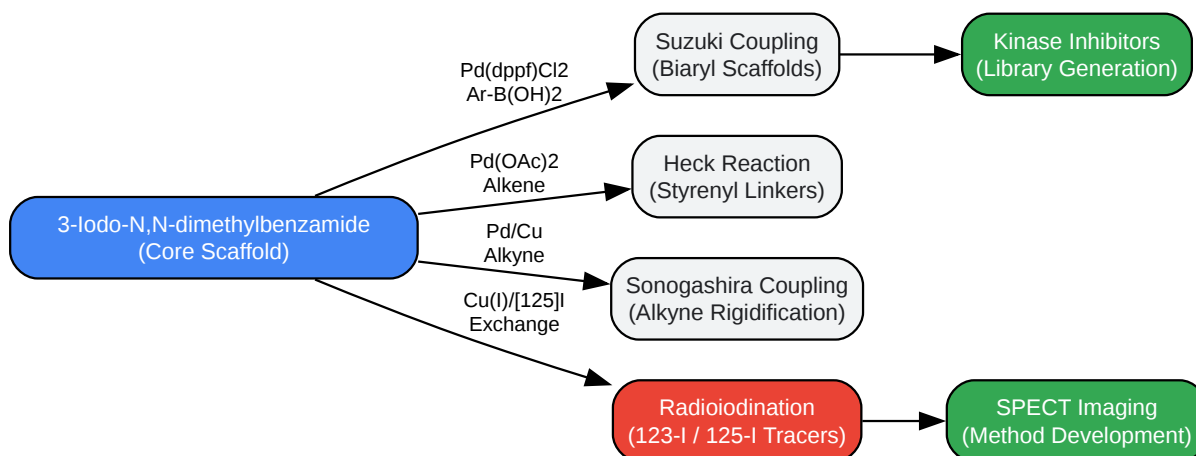
Principle: Nucleophilic exchange of the stable ^{127}I with radioactive $^{123}\text{I}/^{125}\text{I}$, catalyzed by copper or ammonium salts.

- Precursor: Dissolve 1 mg of IDMB in 100 μL Ethanol.
- Isotope: Add $^{125}\text{I}[\text{NaI}]$ (37 MBq) in 0.1 M NaOH.
- Catalyst: Add CuSO_4 (0.1 mg) and Ammonium Sulfate (10 mg) in 50 μL water.
- Heating: Seal and heat at 140 °C for 40 minutes (solid-state melt or pressure vessel).
- Purification: Cool, dissolve in mobile phase, and inject onto HPLC (C18 column).
 - Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
 - Retention Time: IDMB elutes later than free iodide.

Module 4: Visualization & Logic

Figure 1: The Central Hub – Synthetic Versatility of IDMB

This diagram illustrates how **3-iodo-N,N-dimethylbenzamide** acts as a divergence point for multiple chemical and radiochemical pathways.

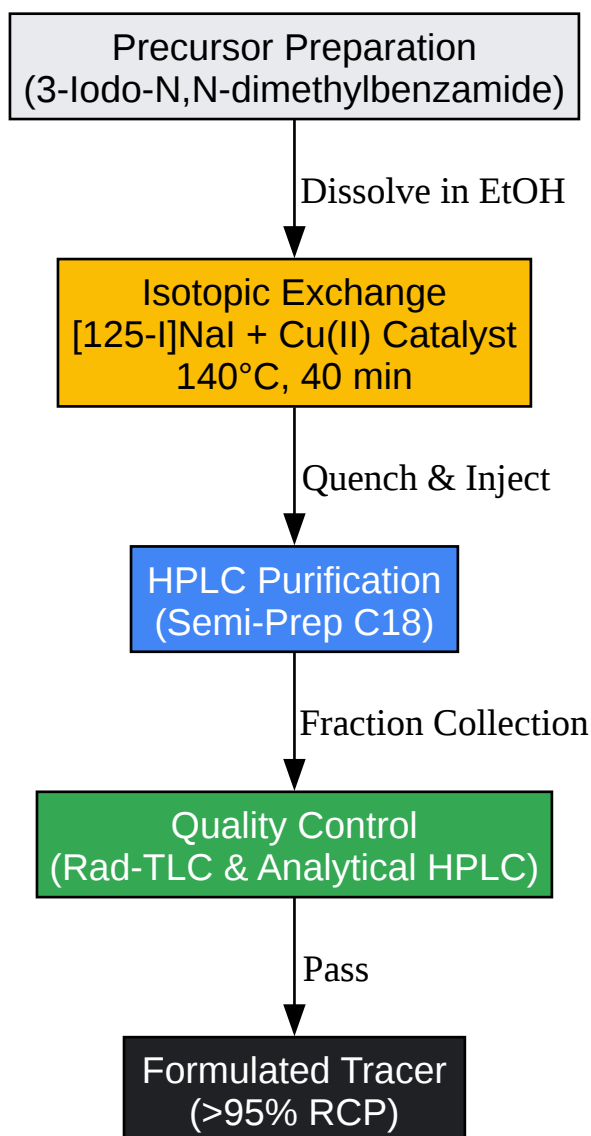


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Caption: Divergent synthesis pathways utilizing the C-I bond of IDMB for medicinal chemistry and radiotracer development.

Figure 2: Radiosynthesis Workflow

A step-by-step logic flow for converting the stable precursor into a radiolabeled probe.



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Caption: Workflow for the copper-mediated radioiodination of IDMB.

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